molecular formula C13H13N3O6S2 B2555250 [2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate CAS No. 338794-40-4

[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate

Cat. No. B2555250
CAS RN: 338794-40-4
M. Wt: 371.38
InChI Key: BEEMPBXRDQTUHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate” includes a thiophene ring, which is a five-membered heterocycle containing one sulfur atom . The compound also contains nitrophenyl, carbamoyl, and dimethylsulfamate functional groups.

Scientific Research Applications

Electrochemical and Electrochromic Properties

Studies have demonstrated the synthesis and characterization of novel donor-acceptor type monomers and their polymers, showcasing good electrochemical activity and distinct electrochromic properties. For example, compounds with –NO2 group exhibit lower band gaps and significant electrochromic behavior, with applications in electrochromic devices and films capable of color changes under different applied potentials, contributing to advancements in smart window technologies and display systems (Hu et al., 2013).

Biodegradation and Environmental Remediation

Research has also highlighted the role of certain compounds in environmental remediation, such as the biodegradation of organophosphate insecticides. A study involving Ralstonia sp. SJ98 demonstrated the microorganism's capability to utilize 3-methyl-4-nitrophenol, a breakdown product of fenitrothion, indicating potential applications in bioremediation to address pesticide contamination (Bhushan et al., 2000).

Dye-Sensitized Solar Cells (DSSCs)

Compounds featuring carbazole and thiophene units have been synthesized and applied in dye-sensitized solar cells (DSSCs), showing strong molar absorption coefficients and red-shifted absorption bands. These compounds have demonstrated promising performance in DSSCs, indicating their potential in the development of efficient solar energy conversion technologies (Lim et al., 2015).

Chemical Reactivity and Crystal Engineering

Further studies delve into the chemical reactivity and crystal engineering aspects of certain compounds, exploring their self-assembly, solvate formation, and interactions with environmental pollutants. This research provides insights into the fundamental properties of these compounds, with implications for materials science, sensor development, and pharmaceutical applications (Phukan & Baruah, 2016).

Photolabile Protecting Groups

Additionally, certain derivatives have been investigated as photolabile protecting groups for alcohols, showcasing their utility in synthetic chemistry by enabling clean and efficient deprotection under light irradiation, which is relevant for the synthesis of complex molecules in pharmaceutical research (Loudwig & Goeldner, 2001).

Future Directions

Thiophene derivatives, including “[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate”, continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties . Future research will likely continue to explore the synthesis, characterization, and pharmacological activity of novel thiophene moieties .

properties

IUPAC Name

[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S2/c1-15(2)24(20,21)22-11-7-8-23-12(11)13(17)14-9-3-5-10(6-4-9)16(18)19/h3-8H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEMPBXRDQTUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate

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